

# Spectroscopic Profile of (S)-2-(Benzylamino)propan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: (S)-2-(Benzylamino)propan-1-ol

Cat. No.: B152493

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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-2-(Benzylamino)propan-1-ol**, a chiral intermediate valuable in organic synthesis and pharmaceutical development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(S)-2-(Benzylamino)propan-1-ol**. It is important to note that while extensive data for the racemic mixture (dl-2-benzylamino-1-propanol) is available, specific experimental spectra for the (S)-enantiomer are less commonly published. The data presented here is a combination of reported data for the racemate and predicted values for the (S)-enantiomer based on analogous structures.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.20	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
3.78	d, J = 12.4 Hz	1H	Benzyl CH <sub>2</sub>
3.68	d, J = 12.4 Hz	1H	Benzyl CH <sub>2</sub>
3.55	dd, J = 10.8, 4.0 Hz	1H	CH <sub>2</sub> OH
3.30	dd, J = 10.8, 7.2 Hz	1H	CH <sub>2</sub> OH
2.85 - 2.78	m	1H	CH-NH
2.0 (broad s)	2H	NH and OH	
1.05	d, J = 6.4 Hz	3H	CH <sub>3</sub>

## <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~140.0	Aromatic C (quaternary)
~128.5	Aromatic CH
~128.2	Aromatic CH
~127.1	Aromatic CH
~67.0	CH <sub>2</sub> OH
~57.0	CH-NH
~54.0	Benzyl CH <sub>2</sub>
~17.0	CH <sub>3</sub>

## IR (Infrared) Spectroscopy Data

Sample Phase: Vapor

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3150	Strong, Broad	O-H and N-H stretching
3080 - 3020	Medium	Aromatic C-H stretching
2960 - 2850	Strong	Aliphatic C-H stretching
1495, 1450	Medium	Aromatic C=C bending
1120 - 1030	Strong	C-N and C-O stretching
740, 695	Strong	Aromatic C-H out-of-plane bending

## MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
165	5	[M] <sup>+</sup> (Molecular Ion)
134	15	[M - CH <sub>2</sub> OH] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)
74	80	[CH <sub>3</sub> CH(NH)CH <sub>2</sub> Ph] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization based on the specific equipment and sample concentration.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(S)-2-(Benzylamino)propan-1-ol** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  - Use a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Employ a proton-decoupled pulse sequence.
  - Set the spectral width to encompass a range of 0 to 150 ppm.
  - A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for  $^{13}\text{C}$  NMR.
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta = 7.26$  ppm for  $^1\text{H}$  NMR,  $\delta = 77.16$  ppm for  $^{13}\text{C}$  NMR).

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a solid or liquid sample.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

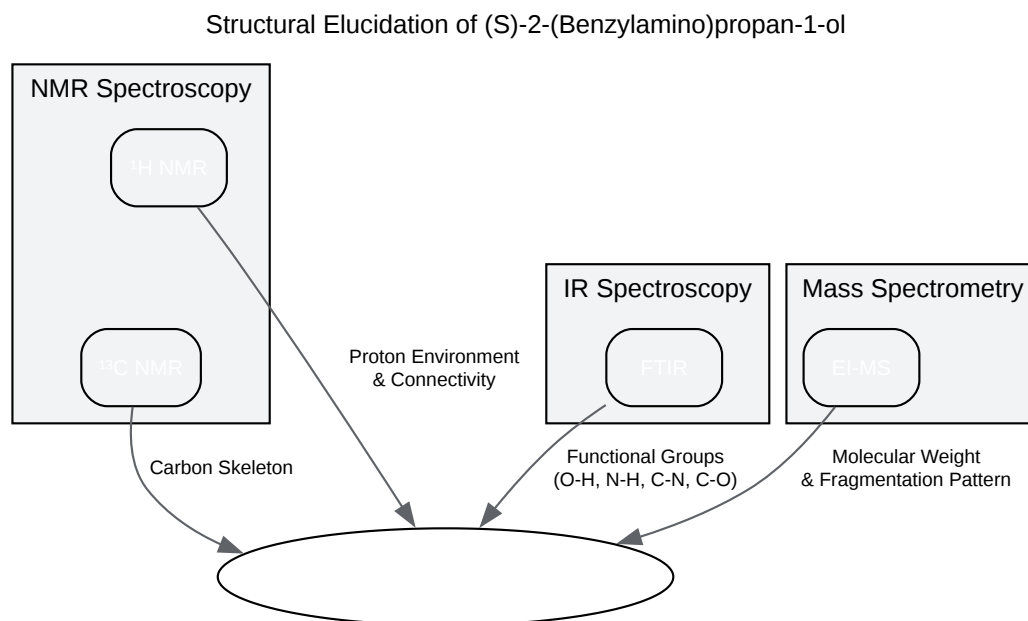
- Record a background spectrum of the empty sample holder (or clean ATR crystal).
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS) for a volatile sample.
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge ( $m/z$ ) range appropriate for the compound's molecular weight (e.g.,  $m/z$  40-200).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The base peak (most intense peak) is assigned a relative intensity of 100%.

## Structural Confirmation Workflow

The combination of these spectroscopic techniques provides a robust method for the structural confirmation of **(S)-2-(Benzylamino)propan-1-ol**. The logical workflow for this process is illustrated in the diagram below.



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Caption: Workflow for structural confirmation.

This guide serves as a foundational resource for professionals working with **(S)-2-(Benzylamino)propan-1-ol**. The provided data and protocols are intended to facilitate accurate identification, characterization, and quality assessment of this important chemical intermediate.

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